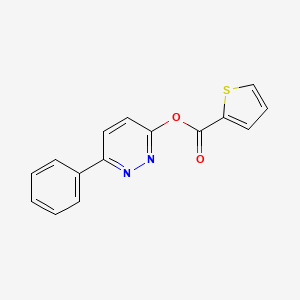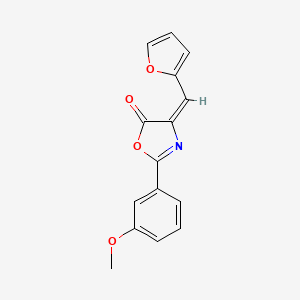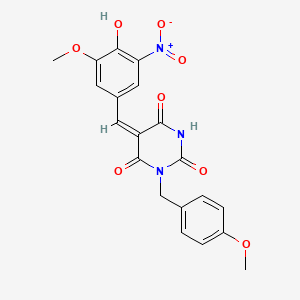![molecular formula C20H30N2O2 B5324764 1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5324764.png)
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to have analgesic properties, making it a promising candidate for the treatment of chronic pain.
Mecanismo De Acción
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is found in the brain and is involved in pain perception and addiction. Activation of this receptor by this compound leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have potent analgesic effects in animal models of chronic pain. It has also been found to reduce the rewarding effects of nicotine, suggesting that it may be effective in the treatment of nicotine addiction. This compound has been shown to have a relatively short half-life in the body, which may limit its usefulness as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly potent and selective agonist for the α4β2 nicotinic acetylcholine receptor, which allows for precise control over the receptor activation. However, this compound has a relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide. One area of interest is the development of more stable analogs of this compound that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the potential for this compound as a treatment for other types of chronic pain, such as cancer pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-sec-butylphenylmagnesium bromide with 1-chloroethyl acetate to produce the intermediate 1-(4-sec-butylphenyl)ethyl acetate. This intermediate is then reacted with piperidine-4-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential as an analgesic agent. It has been found to be effective in the treatment of chronic pain in animal models, including neuropathic pain and inflammatory pain. This compound has also been studied for its potential as a treatment for nicotine addiction, as it has been found to activate the same receptors in the brain that nicotine does.
Propiedades
IUPAC Name |
1-acetyl-N-[1-(4-butan-2-ylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-5-14(2)17-6-8-18(9-7-17)15(3)21-20(24)19-10-12-22(13-11-19)16(4)23/h6-9,14-15,19H,5,10-13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWHNFLXHJJYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)


![N-(4-chlorobenzyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5324711.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)

![2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5324733.png)
![N-methyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5324738.png)
![3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5324745.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5324767.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5324778.png)
